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Abstract
Nerisopam (GYKI-52322, EGIS-6775) is a psychoactive compound belonging to the 2,3-

benzodiazepine class, structurally related to tofisopam.[1][2] Unlike classical 1,4-

benzodiazepines, Nerisopam exhibits a unique pharmacological profile with potent anxiolytic

and neuroleptic effects observed in animal studies, without the typical sedative and muscle-

relaxant properties associated with its class.[1][2] Its development was halted in Phase I clinical

trials.[3] This document provides a comprehensive overview of the structural, chemical, and

pharmacological properties of Nerisopam, including its complex mechanism of action,

pharmacokinetic profile, and relevant experimental methodologies.

Structural and Chemical Properties
Nerisopam is an achiral molecule with the systematic IUPAC name 4-(7,8-dimethoxy-4-methyl-

5H-2,3-benzodiazepin-1-yl)aniline. Its core structure is a 2,3-benzodiazepine ring system.
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The following table summarizes the key chemical identifiers and structural descriptors for

Nerisopam.

Property Value Reference

IUPAC Name
4-(7,8-dimethoxy-4-methyl-5H-

2,3-benzodiazepin-1-yl)aniline

CAS Number 102771-12-0

Molecular Formula C₁₈H₁₉N₃O₂

Molecular Weight 309.37 g/mol

Canonical SMILES

CC1=NN=C(C2=CC(=C(C=C2

C1)OC)OC)C3=CC=C(C=C3)

N

InChI Key
WWQDEXGFYVSTCX-

UHFFFAOYSA-N

Synonyms GYKI-52322, EGIS-6775

Physicochemical Properties
Detailed experimental data on the physicochemical properties of Nerisopam are not widely

available in the public literature. The table below presents computed properties.

Property Value (Computed) Source

XLogP3 2.8 PubChem

Hydrogen Bond Donors 1 PubChem

Hydrogen Bond Acceptors 4 PubChem

Rotatable Bond Count 3 PubChem

Topological Polar Surface Area 69.2 Å² PubChem

Formal Charge 0 PubChem
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Pharmacological Profile
Nerisopam's mechanism of action is multifaceted and distinct from typical benzodiazepines. It

does not appear to act on the classical benzodiazepine binding site of the GABA-A receptor.

Instead, its effects are likely mediated through a combination of non-competitive AMPA receptor

antagonism and phosphodiesterase (PDE) inhibition.

Mechanism of Action
AMPA Receptor Antagonism: As a 2,3-benzodiazepine, Nerisopam is part of a class of

compounds known to act as non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-

4-isoxazolepropionic acid (AMPA) receptor. This action is believed to contribute to its

neuroleptic and anxiolytic effects by modulating fast excitatory synaptic transmission in the

central nervous system. These antagonists bind to an allosteric site, disrupting the

conformational change required for channel opening after glutamate binds.

Phosphodiesterase (PDE) Inhibition: Related 2,3-benzodiazepines, such as tofisopam, have

been shown to be selective inhibitors of phosphodiesterase isoenzymes. PDE inhibitors

prevent the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine

monophosphate (cGMP), important second messengers involved in various signaling

pathways, including those that regulate neuronal function and inflammation. This mechanism

may also contribute to the anxiolytic and cognitive-enhancing profile of this drug class.

GABAergic System: While some sources describe Nerisopam as a GABA receptor agonist,

this is likely an indirect or downstream effect of its primary mechanisms. The anxiolytic

properties may stem from a modulation of the overall balance between excitatory

(glutamatergic) and inhibitory (GABAergic) neurotransmission.

The diagram below illustrates the proposed multi-target mechanism of action for Nerisopam.
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Caption: Proposed multi-target mechanism of action for Nerisopam.

Pharmacokinetics
A human Phase I study of Nerisopam revealed key pharmacokinetic characteristics. The

compound is rapidly absorbed and its pharmacokinetics can be described by a two-

compartment model. A significant feature is its metabolism via polymorphic acetylation, leading

to the N-acetyl metabolite, EGIS-7649. This results in significant variability in plasma

concentrations between individuals, depending on whether they are "slow" or "fast" acetylators.

Absorption: Rapidly absorbed.

Metabolism: Undergoes significant first-pass metabolism. The primary metabolic pathway is

N-acetylation, which is subject to genetic polymorphism. Fast acetylators exhibit lower

plasma levels of Nerisopam and higher levels of its N-acetyl metabolite compared to slow

acetylators.

Distribution: Follows a two-compartment model.

Elimination: The elimination phase is reportedly parallel for both the parent drug and its N-

acetyl metabolite.

The following table summarizes the known pharmacokinetic characteristics. Quantitative

parameters like half-life (t½), volume of distribution (Vd), and clearance (CL) are not detailed in

available literature.
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Parameter Observation Reference

Model Two-compartment open model

Absorption Rapid

Metabolism

Significant first-pass

metabolism via polymorphic N-

acetylation to EGIS-7649 (N-

acetyl metabolite)

Phenotypic Variation

Plasma concentrations (Cmax,

AUC) differ significantly

between slow and fast

acetylator phenotypes

Experimental Protocols
Specific, detailed protocols for the original synthesis and analysis of Nerisopam are not readily

available. However, based on methodologies used for related 2,3-benzodiazepines and their

targets, the following sections describe representative experimental protocols.

Synthesis of 2,3-Benzodiazepine Analogs
The synthesis of 2,3-benzodiazepine derivatives often involves multi-step chemical reactions. A

general approach may include Friedel-Crafts acylation followed by cyclization and subsequent

reduction steps.

Example Protocol: Pd-Catalyzed Hydrogenation for C=N Bond Reduction

Preparation: The 2,3-benzodiazepin-1-one precursor is dissolved in methanol in a round-

bottomed flask.

Acidification: An aqueous solution of hydrochloric acid is added to the mixture to improve the

solubility of the substrate.

Catalyst Addition: 10% Palladium on carbon (Pd/C) is added as the catalyst.
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Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere at room

temperature and atmospheric pressure, with continuous stirring.

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

Work-up: Upon completion, the catalyst is removed by filtration. The solvent is evaporated

under reduced pressure, and the resulting residue is purified, typically by column

chromatography, to yield the final 2,3,4,5-tetrahydro-1H-2,3-benzodiazepine product.

Radioligand Binding Assay (Competitive)
Radioligand binding assays are used to determine the binding affinity (Ki) of a compound for a

specific receptor. Although Nerisopam does not bind to the classical benzodiazepine site, a

similar protocol could be adapted to investigate its interaction with other potential targets. The

following is a generalized protocol for a filtration-based competitive binding assay.

Membrane Preparation: Target tissue (e.g., rat cerebral cortex) is homogenized in a cold

lysis buffer (e.g., 50mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the

membranes, which are then washed and resuspended in a fresh assay buffer. Protein

concentration is determined using a standard method (e.g., BCA assay).

Assay Setup: The assay is performed in a 96-well plate. To each well, the following are

added in sequence:

Assay buffer.

A range of concentrations of the unlabeled test compound (Nerisopam).

A fixed concentration of a suitable radioligand (e.g., [³H]-flumazenil for the BZD site, or

another specific ligand for AMPA receptors).

The prepared membrane homogenate to initiate the binding reaction.

Incubation: The plate is incubated (e.g., 30-60 minutes at 30°C) with gentle agitation to allow

the binding to reach equilibrium.

Separation: The reaction is terminated by rapid vacuum filtration through a glass fiber filter

(e.g., GF/C), which traps the membranes with bound radioligand. Unbound radioligand
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passes through the filter.

Washing: The filters are quickly washed with ice-cold wash buffer to remove any remaining

unbound radioligand.

Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity

trapped on each filter is measured using a scintillation counter.

Data Analysis: Non-specific binding is determined in the presence of a high concentration of

a known ligand and subtracted from total binding to yield specific binding. The concentration

of the test compound that inhibits 50% of specific binding (IC50) is calculated. The Ki value is

then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the

radioligand concentration and Kd is its dissociation constant.

The workflow for this experimental protocol is visualized below.
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Caption: Generalized workflow for a competitive radioligand binding assay.

Conclusion
Nerisopam is a 2,3-benzodiazepine with a unique and complex pharmacological profile that

distinguishes it from classical 1,4-benzodiazepines. Its anxiolytic and neuroleptic activities likely

arise from a combination of non-competitive AMPA receptor antagonism and

phosphodiesterase inhibition, rather than direct action at the GABA-A benzodiazepine site. Its
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pharmacokinetics are characterized by rapid absorption and polymorphic N-acetylation, which

introduces significant inter-individual variability. While clinical development did not proceed, the

distinct mechanism of action of Nerisopam and related 2,3-benzodiazepines continues to

make them valuable tools for neuroscience research and potential scaffolds for the

development of novel therapeutics for anxiety and other CNS disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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